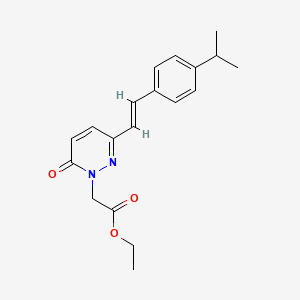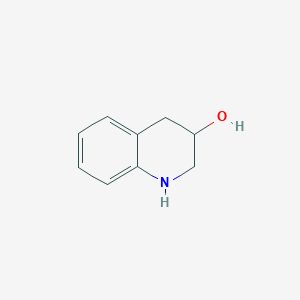
1,2,3,4-テトラヒドロキノリン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by a partially saturated ring structure.
科学的研究の応用
1,2,3,4-Tetrahydroquinolin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pesticides, and corrosion inhibitors
作用機序
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .
Mode of Action
Biochemical Pathways
Result of Action
1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.
Action Environment
The action of 1,2,3,4-Tetrahydroquinolin-3-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst. This method operates under mild conditions, typically at 50°C and 20 bar hydrogen pressure, yielding high purity products .
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydroquinolin-3-ol often employs catalytic hydrogenation techniques. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, is a sustainable approach that enhances the efficiency and environmental compatibility of the production process .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline compounds.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Shares a similar partially saturated ring structure but differs in its biological activities and applications.
Quinoline: The fully aromatic parent compound of 1,2,3,4-Tetrahydroquinolin-3-ol.
Isoquinoline: Another structural isomer with distinct chemical properties and uses.
Uniqueness: 1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its partially saturated ring structure, which imparts different reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
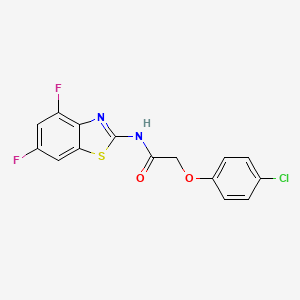
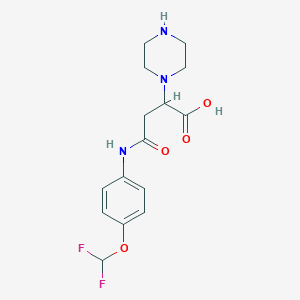
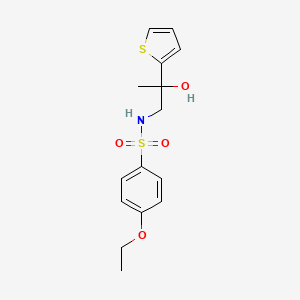
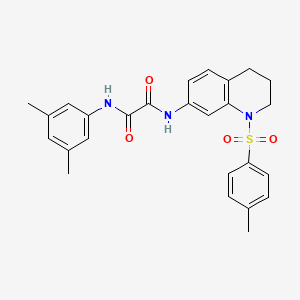
![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)
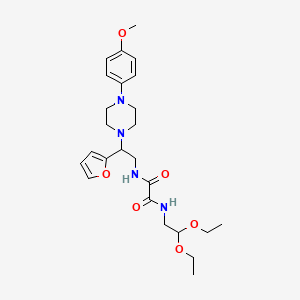
![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)
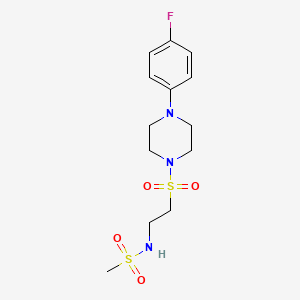
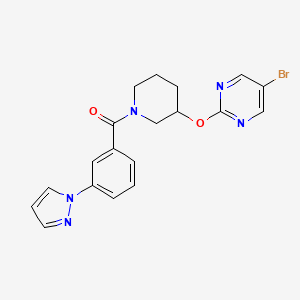
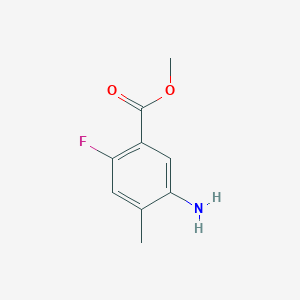
![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)
